N-(2-benzoyl-1-benzofuran-3-yl)butanamide
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Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)butanamide is an organic compound with the molecular formula C19H17NO3. It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)butanamide typically involves the reaction of 2-benzoylbenzofuran with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or ion channels, modulating their activity to exert anticonvulsant effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoyl-1-benzofuran-3-yl)acetamide: A closely related compound with similar structural features but different functional groups.
N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)butanamide: Another derivative with additional functional groups that may confer unique properties.
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)butanamide is unique due to its specific combination of benzofuran and butanamide moieties, which can influence its chemical reactivity and biological activity. Its potential as an anticonvulsant agent sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)butanamide |
InChI |
InChI=1S/C19H17NO3/c1-2-8-16(21)20-17-14-11-6-7-12-15(14)23-19(17)18(22)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,20,21) |
InChI Key |
JHZAHANBLSHGQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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